3-benzyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, which is characterized by a benzene ring fused to an α-pyrone ring. This compound exhibits potential biological activities and is of interest in medicinal chemistry and pharmacology. Its structural features include a benzyl group and a benzyloxy substituent, which may influence its chemical reactivity and biological properties.
The compound can be synthesized through various chemical methods, often starting from simpler coumarin derivatives or phenolic compounds. Research indicates that similar compounds have been studied for their enzyme inhibitory activities, particularly against cholinesterases and monoamine oxidases, which are relevant in treating neurological disorders .
3-benzyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one is classified as a coumarin derivative. Coumarins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This specific compound may also serve as a precursor for further chemical modifications to develop new therapeutic agents .
The synthesis of 3-benzyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. For instance, controlling temperature and reaction time can significantly affect the outcome of the synthesis. Additionally, purification techniques such as column chromatography may be employed to isolate the final product .
The molecular formula for 3-benzyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one is . The structure consists of:
This arrangement contributes to its unique chemical properties and potential interactions with biological targets.
The compound has a molecular weight of approximately 270.31 g/mol. Its structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its functional groups and connectivity .
3-benzyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium hydride for substitution reactions. Each reaction condition must be optimized to achieve the desired product with high selectivity .
The mechanism of action of 3-benzyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one involves its interaction with specific enzymes:
These mechanisms suggest its potential therapeutic applications in neurodegenerative diseases and other conditions where oxidative stress is a factor .
The compound is typically a solid at room temperature with a melting point that can vary based on purity and synthesis method. Its solubility profile indicates moderate solubility in organic solvents like ethanol and dichloromethane.
Chemically, 3-benzyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one is stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity with electrophiles makes it suitable for further functionalization in synthetic applications .
3-benzyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one has several notable applications:
Research continues into its biological effects and potential therapeutic uses, highlighting its importance in both academic and industrial settings .
The core structure of 3-benzyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one consists of a fused benzopyranone system (chromen-2-one) with three key substituents that define its chemical behavior:
Table 1: Key Bond Characteristics
Bond/Feature | Description |
---|---|
C3-C(sp³) linkage | Methylene bridge (-CH₂-) enables free rotation of benzyl group |
C7-O-C(sp³) linkage | Ether oxygen bridges coumarin core and benzyl ring |
C4-Methyl group | Planar alignment with chromenone ring due to conjugation |
C2 Carbonyl | Highly polarized C=O bond (δ⁺ at C2, δ⁻ at O) |
Spectroscopic characterization confirms this architecture:
Table 2: Spectral Signatures
Technique | Key Signals |
---|---|
FTIR | 1715 cm⁻¹ (lactone C=O), 1602 cm⁻¹ (aromatic C=C), 1265 cm⁻¹ (C-O-C asym) |
¹H NMR (CDCl₃) | 2.38 ppm (s, 3H, C4-CH₃), 3.87 ppm (s, 2H, C3-CH₂), 5.12 ppm (s, 2H, O-CH₂) |
MS (EI) | m/z 356.4 [M⁺], 267.2 [M⁺ - C₇H₇], 91.1 [C₇H₇⁺] |
The compound follows strict IUPAC naming conventions:
Synonym standardization addresses historical and commercial variants:
Table 3: Synonym Registry
Synonym | Source | Identifier |
---|---|---|
3-Benzyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one | PubChem [1] | CID 728520 |
7-Benzyloxy-4-methyl-3-(phenylmethyl)chromen-2-one | ChemicalBook [4] | CAS 86-44-2 |
3-Benzyl-4-methylumbelliferon | Fluorochem [7] | Product F370670 |
The CAS Registry Number 86-44-2 provides unambiguous identification across databases [4] [5]. Canonical SMILES representation is Cc1c(Cc2ccccc2)c(=O)oc2cc(OCCc3ccccc3)ccc12, enabling precise structure searches in cheminformatics platforms [7].
Modifications at positions C3, C4, and C7 produce analogues with distinct properties:
Oxygenation at C7/C8:
Hybrid Pharmacophores:
C7 Ether Variations:
Table 4: Structural Analogues and Properties
Structural Variant | Key Features | Biological Impact |
---|---|---|
7,8-Dihydroxy-4-methyl-3-benzyl (CID 5428528) | Catechol-like motif, chelating ability | Enhanced antioxidant capacity |
Thiazolyl-C3 conjugate [9] | Heterocyclic bioisostere at C3 position | CAIX inhibition (IC₅₀ = 0.32 µM) |
Bis-coumarin derivatives [2] | Dimeric coumarins via O-alkyl linkers | DNA intercalation, antimicrobial synergism |
7-(2,6-Dichlorobenzyloxy) analogue | Halogenated benzyl, high lipophilicity (logP 6.5) | Improved blood-brain barrier penetration |
The benzyloxy group at C7 provides strategic advantages over hydroxy analogues:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2